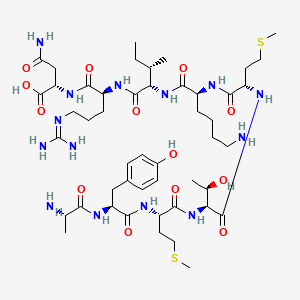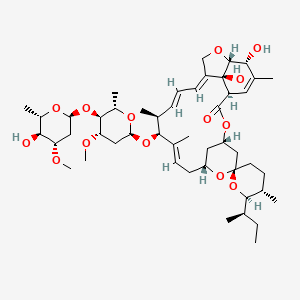
黄酮川芎素B
描述
黄酮川芎碱是一种存在于卡瓦植物(Piper methysticum)中的天然查尔酮。 它以其多样的生物活性而闻名,包括抗癌、抗炎和抗疟疾特性 . 由于其治疗潜力,黄酮川芎碱有望用于治疗各种疾病,尽管其生物利用度差和水溶性低限制了其应用 .
科学研究应用
生物学: 研究其在调节生物通路和细胞过程中的作用.
医学: 研究其抗癌、抗炎和抗疟疾特性.
工业: 用于开发药物和营养保健品.
作用机制
黄酮川芎碱通过各种分子靶点和通路发挥作用:
生化分析
Biochemical Properties
Flavokawain B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to induce oxidative stress and deplete reduced glutathione (GSH) levels . Additionally, Flavokawain B inhibits IKK activity, leading to the blockade of NF-κB transcription and activation of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK . These interactions highlight the compound’s potential in modulating cellular responses and signaling pathways.
Cellular Effects
Flavokawain B exerts significant effects on various cell types and cellular processes. It has been demonstrated to induce cell cycle arrest in several cancer cell lines, making it a potent anticancer agent . Furthermore, Flavokawain B influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit NF-κB transcriptional activity and activate MAPK signaling pathways, which play critical roles in cell survival, proliferation, and apoptosis .
Molecular Mechanism
The molecular mechanism of Flavokawain B involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Flavokawain B inhibits IKK activity, resulting in the blockade of NF-κB transcription . Additionally, it activates MAPK signaling pathways, including ERK, p38, and JNK, which are involved in various cellular processes such as proliferation, differentiation, and apoptosis . These molecular interactions contribute to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flavokawain B change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, Flavokawain B undergoes biotransformation by entomopathogenic filamentous fungi, resulting in structural modifications and altered pharmacokinetic properties . These changes can influence the compound’s bioavailability and bioactivity over time.
Dosage Effects in Animal Models
The effects of Flavokawain B vary with different dosages in animal models. Studies have reported threshold effects, where low doses exhibit therapeutic benefits, while high doses may lead to toxic or adverse effects. For example, high doses of Flavokawain B have been associated with hepatotoxicity, mediated by oxidative stress and depletion of reduced glutathione (GSH) levels . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Flavokawain B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation by entomopathogenic filamentous fungi, resulting in glycosylated derivatives with altered physicochemical and pharmacokinetic properties . These metabolic transformations can impact the compound’s bioavailability, bioactivity, and therapeutic potential.
Transport and Distribution
The transport and distribution of Flavokawain B within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation. For instance, the attachment of a sugar unit to Flavokawain B can enhance its hydrophilicity, thereby influencing its transport and distribution within biological systems .
准备方法
合成路线和反应条件
黄酮川芎碱可以通过克莱森-施密特缩合反应合成,该反应涉及在碱的存在下芳香醛与芳香酮的反应 . 反应通常在温和条件下进行,例如室温,并且可以由氢氧化钠或氢氧化钾等碱催化 .
工业生产方法
黄酮川芎碱的工业生产可能涉及使用昆虫病原丝状真菌进行生物转化。 这些真菌可以对黄酮川芎碱进行O-甲基糖基化、O-去甲基化和羟基化,从而产生具有改进的理化和药代动力学特性的糖基化衍生物 . 这种环保方法提高了化合物的亲水性和生物利用度 .
化学反应分析
反应类型
黄酮川芎碱会发生各种化学反应,包括:
氧化: 黄酮川芎碱可以被氧化形成醌和其他氧化产物。
还原: 该化合物可以被还原形成二氢查尔酮。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 使用碘甲烷和羟基化剂等试剂.
主要产物
氧化: 醌和其他氧化产物。
还原: 二氢查尔酮。
取代: 糖基化衍生物和羟基化产物.
相似化合物的比较
黄酮川芎碱是卡瓦植物中三种黄酮川芎碱之一,另外两种是黄酮川芎碱 A 和黄酮川芎碱 C . 这些化合物具有相似的查尔酮骨架,但在侧链和生物活性方面有所不同 . 与黄酮川芎碱 A 和 C 相比,黄酮川芎碱 B 在治疗癌细胞系方面更有效 . 此外,黄酮川芎碱 B 还具有独特的镇痛和抗炎特性 .
类似化合物
黄酮川芎碱 A: 另一种具有抗癌和抗炎特性的查尔酮。
黄酮川芎碱 C: 以其抗癌活性而闻名,但不如黄酮川芎碱 B 有效.
属性
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQLSQLKXBHUSO-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028794 | |
| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1775-97-9, 76554-24-0 | |
| Record name | Flavokawain B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1775-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavokawain B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHALCONE,6-DIMETHYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLAVOKAWAIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9WC6SM4UQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
91 °C | |
| Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















